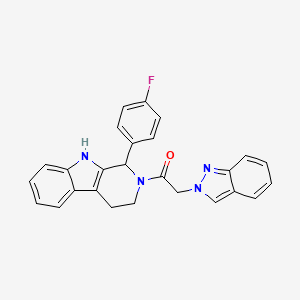

![molecular formula C21H16Cl2N4O2S B6104452 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6104452.png)

5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibacterial properties . The structure suggests the presence of a phthalazine ring, which is a bicyclic compound consisting of two fused benzene and pyridazine rings .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. The dichlorophenyl group, phthalazinyl group, and benzenesulfonamide group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the amino groups and the sulfonamide group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be determined by the specific arrangement of atoms and functional groups in the molecule .Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 3,4-dichlorophenyl amides, have been shown to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a) and protein kinase b (pkb, akt) signaling pathway .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets (like dyrk1a and pkb/akt) by binding to their active sites, thereby inhibiting their activity . This inhibition could lead to changes in cellular processes regulated by these kinases.

Biochemical Pathways

These pathways are involved in various cellular processes, including cell growth, proliferation, survival, and metabolism .

Pharmacokinetics

Similar compounds have been shown to have good stability profiles in acidic solutions . This suggests that the compound may have suitable bioavailability for therapeutic applications.

Result of Action

Similar compounds have shown potential inhibitory activity against cancer cells . This suggests that the compound may have potential antitumor effects.

Action Environment

Similar compounds have shown good stability in acidic solutions , suggesting that the compound may be stable under various physiological conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dichlorphenamide has several advantages for lab experiments. It is a highly specific inhibitor of carbonic anhydrase, which makes it useful for studying the role of this enzyme in various physiological processes. In addition, it has a long half-life, which allows for sustained inhibition of carbonic anhydrase. However, there are also some limitations to using Dichlorphenamide in lab experiments. It can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments. In addition, it can have off-target effects on other enzymes, which can complicate data interpretation.

Direcciones Futuras

There are several future directions for research on Dichlorphenamide. One area of interest is the development of new derivatives of Dichlorphenamide that have improved solubility and selectivity for carbonic anhydrase. Another area of interest is the use of Dichlorphenamide in combination with other drugs for the treatment of glaucoma and other diseases. Finally, there is also interest in studying the role of carbonic anhydrase in other physiological processes, such as acid-base regulation and bone resorption.

Métodos De Síntesis

The synthesis of Dichlorphenamide involves the reaction of 3,4-dichloroaniline with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then reacted with 2-methylbenzenesulfonyl chloride to form Dichlorphenamide. The overall reaction can be represented as follows:

Aplicaciones Científicas De Investigación

Dichlorphenamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of glaucoma, a condition that is characterized by increased intraocular pressure. In addition, it has also been used in the treatment of periodic paralysis, a rare genetic disorder that causes episodes of muscle weakness and paralysis.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, which can modulate the activity of the target molecules .

Cellular Effects

Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Subcellular Localization

It is unclear whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

5-[4-(3,4-dichloroanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N4O2S/c1-12-6-7-13(10-19(12)30(24,28)29)20-15-4-2-3-5-16(15)21(27-26-20)25-14-8-9-17(22)18(23)11-14/h2-11H,1H3,(H,25,27)(H2,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNLLHVEXJDNNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

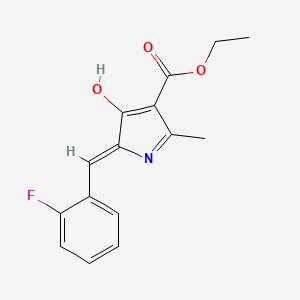

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B6104372.png)

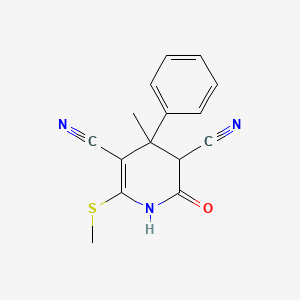

![3,5-dimethoxy-N-({1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6104376.png)

![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104394.png)

![7-(3-cyclopropylpropanoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6104402.png)

![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B6104426.png)

![propyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6104443.png)

![N-(4-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6104447.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B6104466.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B6104469.png)

![2-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethoxy}ethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B6104479.png)

![1-(2-ethoxyphenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6104487.png)